N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
If it acts like other parp inhibitors, it would bind to parp and prevent it from repairing dna damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its potential inhibition of PARP . This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.
Pharmacokinetics
The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the compound’s action, if it is indeed a PARP inhibitor, would be an increase in DNA damage in cells, leading to cell death . This could potentially be used therapeutically to kill cancer cells.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPYWXFCSTIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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